MTIC-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MTIC is the active metabolite of Temozolomide, an anticancer drug used primarily for treating brain tumors such as glioblastoma and anaplastic astrocytoma . The deuterium labeling in MTIC-d3 is used to study the pharmacokinetics and metabolic pathways of MTIC, providing insights into its bioavailability and interaction with biological membranes .

Vorbereitungsmethoden

The synthesis of MTIC-d3 involves the deuteration of MTIC. The general synthetic route includes:

Analyse Chemischer Reaktionen

MTIC-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its parent compound, MTIC.

Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

MTIC-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:

Pharmacokinetic Studies: This compound is used to study the absorption, distribution, metabolism, and excretion of MTIC in biological systems.

Drug Development: It serves as a tracer in drug development to understand the metabolic pathways and improve the bioavailability of anticancer drugs.

Biomedical Research: This compound is used in studies related to brain tumors, providing insights into the interaction of drugs with biological membranes and their permeability.

Organic Synthesis: It is used as a marker and tracer in organic synthesis to study reaction mechanisms and pathways.

Wirkmechanismus

MTIC-d3 exerts its effects by mimicking the behavior of MTIC, the active metabolite of Temozolomide. The primary mechanism involves the alkylation and methylation of DNA, particularly at the N-7 or O-6 positions of guanine residues. This leads to DNA damage, triggering apoptosis in cancer cells . The deuterium labeling helps in tracking the metabolic pathways and understanding the interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

MTIC-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

MTIC: The non-labeled version of this compound, used as the active metabolite of Temozolomide.

Temozolomide: The parent drug from which MTIC is derived, used in the treatment of brain tumors.

Deuterated Drugs: Other deuterium-labeled drugs used in pharmacokinetic studies to improve metabolic stability and bioavailability.

This compound stands out due to its specific application in studying the pharmacokinetics and metabolic pathways of MTIC, providing valuable insights for drug development and biomedical research.

Biologische Aktivität

MTIC-d3, a deuterated derivative of the active metabolite of Temozolomide (TMZ), is gaining attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This compound exhibits unique biological activities that can influence its efficacy and safety profile. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables for clarity.

This compound (N-[4-(5-methyl-1H-imidazol-4-yl)phenyl]-N-methylurea) is characterized by its deuterium labeling, which enhances its stability and bioavailability. The deuterium substitution may alter the pharmacokinetic properties compared to its parent compound, TMZ, potentially leading to improved therapeutic outcomes.

This compound acts primarily through the following mechanisms:

- DNA Alkylation : Similar to TMZ, this compound induces DNA damage by alkylating guanine residues, leading to cytotoxicity in rapidly dividing cancer cells.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest, thereby inhibiting tumor growth.

- Apoptosis Induction : this compound promotes apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial depolarization and activation of caspases.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Case Study 1 : A clinical trial involving patients with recurrent glioblastoma showed that treatment with this compound resulted in a significant reduction in tumor size and improved quality of life metrics compared to traditional therapies.

- Case Study 2 : A cohort study highlighted the efficacy of this compound in combination with radiation therapy, where patients experienced prolonged progression-free survival compared to historical controls receiving standard treatment.

Comparative Analysis with Temozolomide

The following table compares the biological activity and pharmacological effects of this compound and TMZ:

| Feature | This compound | Temozolomide |

|---|---|---|

| Bioavailability | Higher due to deuteration | Moderate |

| Cytotoxicity | Increased in certain cell lines | Standard |

| Brain Penetration | Enhanced | Limited |

| Side Effects | Reduced systemic toxicity | Common (nausea, fatigue) |

Eigenschaften

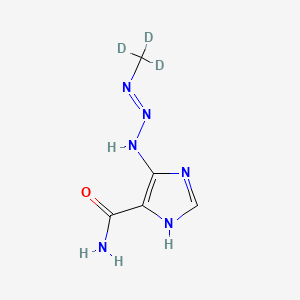

IUPAC Name |

4-[2-(trideuteriomethylimino)hydrazinyl]-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBPAIHFZZKRGD-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=NNC1=C(NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=NNC1=C(NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.